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Introduction
Peptide T is a synthetic octapeptide that has been identified as an entry inhibitor for certain

strains of the Human Immunodeficiency Virus (HIV).[1][2] Derived from the V2 region of the

HIV-1 envelope protein gp120, Peptide T and its more stable analog, D-Ala1-Peptide-T-amide

(DAPTA), function by blocking the interaction between the viral gp120 protein and the host

cell's CCR5 co-receptor.[1][2][3][4] This interaction is a critical step for the entry of R5-tropic

HIV-1 strains, which are predominant in the early and middle stages of infection.[3][4] These

application notes provide a detailed protocol for utilizing Peptide T in a viral entry inhibition

assay, enabling researchers to assess its antiviral efficacy.

Mechanism of Action
Peptide T acts as a competitive antagonist of the CCR5 receptor.[3][5][6] The entry of R5-tropic

HIV-1 into a host cell is a multi-step process that begins with the binding of the viral envelope

glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells

and macrophages.[7][8] This initial binding induces a conformational change in gp120,

exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5.[7][9] The

subsequent binding of gp120 to CCR5 triggers further conformational changes in the viral gp41

protein, leading to the fusion of the viral and cellular membranes and the release of the viral

capsid into the cytoplasm.[7][9] Peptide T inhibits this process by binding to the CCR5 receptor,

thereby preventing the gp120-CCR5 interaction and subsequent viral entry.[2][3]
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Caption: Mechanism of HIV-1 entry and inhibition by Peptide-T.

Quantitative Data Summary
The inhibitory activity of Peptide T and its analog DAPTA has been quantified in various

studies. The following table summarizes key quantitative data.
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Compound
Virus
Strain(s)

Assay Type Cell Type(s)
IC50 /
Inhibition

Reference

Peptide T

R5 and dual-

tropic (R5/X4)

HIV-1

MAGI cell

assay,

Luciferase

reporter

assay

Monocyte-

derived

macrophages

(MDMs),

microglia,

primary CD4+

T cells

Peak

inhibition at

10⁻¹² to 10⁻⁹

M; 60-99%

inhibition

[4]

DAPTA gp120 Bal

CD4-

dependent

gp120

binding to

CCR5

-
IC50 = 0.06

nM
[3]

DAPTA
gp120

CM235

CD4-

dependent

gp120

binding to

CCR5

-
IC50 = 0.32

nM
[3]

DAPTA

Early

passage

patient isolate

Infectivity

assay

Brain

membranes

Potent

blockade of

infectivity

[2]

Experimental Protocols
This section outlines a general protocol for a viral entry inhibition assay using a luciferase

reporter virus system. This method is sensitive and allows for high-throughput screening.

Materials and Reagents
Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4,

and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).

Virus: R5-tropic HIV-1 strain (e.g., HIV-1 BaL) or pseudotyped virus with an R5-tropic

envelope. The virus should contain a reporter gene such as luciferase.
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Peptide T: Lyophilized Peptide T or DAPTA. Reconstitute in sterile, nuclease-free water or an

appropriate buffer to create a stock solution (e.g., 1 mM).

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Bright-Glo™

Luciferase Assay System).

96-well cell culture plates (white, clear bottom): For cell culture and luminescence reading.

Luminometer: To measure luciferase activity.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Seed Target Cells
(TZM-bl cells in 96-well plate)

2. Prepare Peptide-T Dilutions
(Serial dilutions in culture medium)

3. Pre-incubate Cells with Peptide-T
(Add dilutions to cells and incubate)

4. Add Reporter Virus
(Infect cells in the presence of Peptide-T)

5. Incubate
(Allow for viral entry and reporter gene expression)

6. Measure Luciferase Activity
(Lyse cells and add luciferase substrate)

7. Data Analysis
(Calculate % inhibition and IC50)

Click to download full resolution via product page

Caption: Workflow for a viral entry inhibition assay.

Detailed Protocol
Cell Seeding:

One day prior to the experiment, seed TZM-bl cells into a 96-well white, clear-bottom plate

at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.
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Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

Preparation of Peptide T Dilutions:

On the day of the experiment, prepare serial dilutions of the Peptide T stock solution in cell

culture medium.

A typical concentration range to test would be from 1 pM to 1 µM. Include a "no peptide"

control (medium only).

Pre-incubation of Cells with Peptide T:

Carefully remove the medium from the wells containing the TZM-bl cells.

Add 50 µL of the prepared Peptide T dilutions to the respective wells.

Incubate the plate at 37°C for 1 hour. This allows Peptide T to bind to the CCR5 receptors

on the cell surface.

Viral Infection:

Prepare the virus inoculum by diluting the R5-tropic HIV-1 reporter virus in cell culture

medium to a predetermined titer that yields a high signal-to-noise ratio in the luciferase

assay.

Add 50 µL of the virus inoculum to each well, resulting in a final volume of 100 µL.

Include control wells:

Virus Control: Cells with virus but no Peptide T.

Cell Control: Cells with medium only (no virus, no Peptide T).

Incubation:

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator. This allows for viral entry,

integration, and expression of the luciferase reporter gene.

Measurement of Luciferase Activity:
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After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate

to room temperature.

Prepare the luciferase assay reagent according to the manufacturer's instructions.

Remove 50 µL of the supernatant from each well.

Add 50 µL of the luciferase assay reagent to each well.

Incubate for 2-10 minutes at room temperature to allow for cell lysis and stabilization of the

luminescent signal.

Measure the luminescence in each well using a luminometer.

Data Analysis:

Subtract the average background luminescence from the cell control wells from all other

readings.

Calculate the percentage of inhibition for each Peptide T concentration using the following

formula: % Inhibition = 100 * (1 - (Luminescence_PeptideT / Luminescence_VirusControl))

Plot the percentage of inhibition against the logarithm of the Peptide T concentration.

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine

the half-maximal inhibitory concentration (IC50) of Peptide T.

Conclusion
Peptide T serves as a valuable research tool for studying the mechanisms of HIV-1 entry and

for the development of novel antiviral therapeutics targeting the CCR5 co-receptor. The

provided protocol offers a robust and sensitive method for quantifying the viral entry inhibitory

activity of Peptide T and its analogs. Careful optimization of cell density, virus titer, and

incubation times will ensure reproducible and accurate results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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